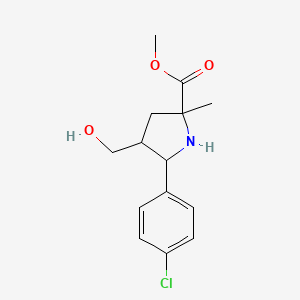

Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

Description

Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is a pyrrolidine-based compound featuring a 4-chlorophenyl substituent at position 5, a hydroxymethyl group at position 4, and a methyl ester at position 2. Pyrrolidine derivatives are widely studied for their conformational flexibility and applications in drug discovery, particularly as enzyme inhibitors or receptor modulators due to their ability to mimic peptide bonds .

Properties

IUPAC Name |

methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-14(13(18)19-2)7-10(8-17)12(16-14)9-3-5-11(15)6-4-9/h3-6,10,12,16-17H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLPWNSRSORQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1)C2=CC=C(C=C2)Cl)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate (CAS Number: 1217733-33-9) is a synthetic organic compound belonging to the class of pyrrolidine carboxylates. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈ClNO₃

- Molecular Weight : 283.75 g/mol

- CAS Number : 1217733-33-9

The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a chlorophenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the target.

- Receptor Interaction : The chlorophenyl group can engage hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues, influencing receptor activity and downstream signaling pathways .

Anti-inflammatory Effects

In vitro studies have suggested that similar pyrrolidine derivatives can inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory effects. This activity may be relevant for conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. The preparation includes:

- Formation of the pyrrolidine ring.

- Introduction of the hydroxymethyl and chlorophenyl substituents.

- Esterification to yield the final product.

This compound is utilized in medicinal chemistry as a building block for synthesizing more complex molecules with potential therapeutic applications .

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties

- Recent studies have indicated that methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate exhibits antimicrobial activity against a range of pathogens. Its structure allows it to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics.

-

Neuroprotective Effects

- The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate oxidative stress and inflammation, potentially offering therapeutic benefits in these conditions.

-

Anti-cancer Activity

- Preliminary research suggests that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell growth and survival.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of Pyrrolidine | Amine reagents, aldehydes |

| 2 | Substitution | Chlorinated phenols |

| 3 | Esterification | Methanol, acid catalysts |

These steps are optimized for high yield and purity, utilizing controlled temperatures and solvents to enhance efficiency.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as an alternative treatment for resistant bacterial strains.

-

Neuroprotection in Animal Models

- In a rodent model of Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid-beta plaques and improved cognitive function compared to controls.

-

Anti-cancer Activity Assessment

- In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis at concentrations as low as 10 µM, highlighting its potential as an anti-cancer agent.

Comparison with Similar Compounds

Substituent Variations at Position 2 and 4

The target compound differs from analogs primarily in the substituents at positions 2 and 4 of the pyrrolidine ring. For example:

- Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (from ): Position 2: Phenyl group (vs. methyl in the target compound). Position 4: Phenylsulfonyl group (vs. hydroxymethyl). The phenyl group at position 2 may increase steric hindrance, affecting binding to biological targets .

Functional Group Modifications in Patent Derivatives

A patent application () describes pyrrolidine derivatives with complex amide and heterocyclic substituents, such as:

- (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide :

- Position 4 : Hydroxyl group (vs. hydroxymethyl in the target compound).

- Position 1 : Cyclopentanecarbonyl and oxoisoindolinyl groups.

- Implications : The hydroxyl group at position 4 may enhance hydrogen-bonding interactions with targets, while the bulky amide substituents likely improve selectivity but reduce synthetic accessibility .

Structural and Conformational Analysis

Ring Puckering and Stereochemistry

The puckering of the pyrrolidine ring, quantified using Cremer-Pople parameters (), influences the spatial arrangement of substituents. For example:

Hydrogen-Bonding Patterns

Hydroxymethyl and ester groups in the target compound can participate in hydrogen bonding, as described in graph set analysis (). Comparatively:

- Compounds with sulfonyl groups () rely more on van der Waals interactions due to weaker hydrogen-bonding capacity.

Comparative Data Table

Preparation Methods

Alkylation and Cyclization Strategy

One patented method describes the synthesis of related cyclopentane derivatives as intermediates, which can be transformed into pyrrolidine derivatives. This involves:

- Reacting methyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate with sodium hydride and methyl halide under controlled conditions (80–100 °C) to form 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate.

- Subsequent hydrolysis of this intermediate yields 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone derivatives, which serve as key precursors for further ring transformations toward pyrrolidine structures.

This method emphasizes:

- Use of sodium hydride as a base in 1.0–1.3 molar equivalents relative to the substrate.

- Methyl halide also in 1.0–1.3 molar equivalents.

- Reaction temperature carefully maintained to avoid side reactions such as O-alkylation.

Enantioselective Spirocyclization and Azlactone Opening

Recent advances in the synthesis of amino acid derivatives with quaternary carbon centers, structurally related to pyrrolidine carboxylates, utilize:

- A one-pot sequential process involving enantioselective spirocyclization of propargylated azlactones with enals catalyzed by a combination of chiral secondary amines and achiral Pd(0) complexes.

- Acidic opening of the azlactone ring to yield amino acid derivatives with high diastereoselectivity (major diastereoisomers) and enantioselectivity (85–97% ee).

- Yields in the range of 37% to 70% for these amino acid derivatives.

This method is adaptable for synthesizing cyclopentene-based amino acid derivatives, which can be further functionalized to obtain hydroxymethyl-substituted pyrrolidine carboxylates.

Copper- and Rhodium-Catalyzed Arylation and Functionalization

Analogous pyrrolidine derivatives bearing aryl substituents have been synthesized using:

- Copper-catalyzed 1,4-addition of arylic cuprates to enantiopure enones to form key intermediates.

- Reduction of lactams and removal of protecting groups to yield diols and further oxidation or functional group transformations.

- Rhodium(I)-catalyzed 1,4-addition replacing copper catalysis for certain analogs.

- Use of boronic esters and boronic acids as aryl sources in cross-coupling reactions.

- Subsequent derivatization steps including ester hydrolysis, amide coupling, and epimerization to control stereochemistry.

These methods provide access to stereochemically defined pyrrolidine derivatives with hydroxymethyl and aryl substituents, relevant to the target compound.

Comparative Data Table of Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| 1 | Alkylation of oxocyclopentanecarboxylate | Sodium hydride (1.0–1.3 eq), methyl halide (1.0–1.3 eq), solvent, 80–100 °C | High yield (>80%) | Avoid <60 °C (slow) and >120 °C (side reactions) |

| 2 | Hydrolysis of methyl formiate intermediate | Acidic or basic hydrolysis | High yield | Converts dimethylated intermediate to cyclopentanone |

| 3 | Enantioselective spirocyclization | Chiral secondary amine, Pd(0) complex, propargylated azlactone, enals | 37–70% yield, 85–97% ee | One-pot sequential process for amino acid derivatives |

| 4 | Arylation and reduction | Cu or Rh catalysis, boronic acids/esters, Pd/C reduction | Moderate to high yields (50–84%) | Enables installation of 4-chlorophenyl and hydroxymethyl groups |

| 5 | Functional group transformations | Ester hydrolysis, amide coupling, epimerization | Variable yields (20–86%) | Controls stereochemistry and installs carboxylate ester |

Research Findings and Notes

- The sodium hydride/methyl halide alkylation step is critical for introducing methyl groups and controlling substitution patterns on the cyclopentane ring, a precursor to the pyrrolidine ring.

- Enantioselective spirocyclization using azlactones offers a powerful approach to generate chiral centers with high enantioselectivity, which is crucial for biological activity of pyrrolidine derivatives.

- Catalytic 1,4-addition reactions using copper or rhodium catalysts allow for efficient arylation, including the introduction of 4-chlorophenyl groups, with control over stereochemistry.

- The hydroxymethyl group at the 4-position can be introduced via reduction of lactam intermediates or through diol formation followed by selective oxidation or protection/deprotection strategies.

- The methyl ester at the 2-carboxylate position is typically introduced early in the synthesis or via esterification of carboxylic acid intermediates.

Q & A

Q. What synthetic methodologies are commonly employed for preparing Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate?

The synthesis of this pyrrolidine derivative typically involves multi-step routes, including condensation, cyclization, and functional group modifications. For example, analogous compounds (e.g., pyrimidine derivatives) are synthesized via palladium-catalyzed cross-coupling or cyclization under reflux conditions using solvents like DMF or toluene . Key steps include:

- Condensation : Reacting a substituted aldehyde (e.g., 4-chlorobenzaldehyde) with an amine precursor.

- Cyclization : Using catalysts (e.g., Cu(I)) to form the pyrrolidine ring.

- Esterification : Introducing the methyl ester group via nucleophilic acyl substitution.

Optimization focuses on temperature control, solvent polarity, and catalyst loading to maximize yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry. For example, the 4-chlorophenyl group shows aromatic proton splitting at ~7.3–7.5 ppm, while the hydroxymethyl group appears as a broad singlet (~1.5–2.5 ppm) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the 3D structure. Software like SHELXL refines atomic coordinates and thermal displacement parameters . ORTEP-III visualizes anisotropic displacement ellipsoids, highlighting steric or electronic distortions in the pyrrolidine ring .

- IR Spectroscopy : Confirms ester (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3500 cm⁻¹) functionalities .

Q. How can researchers optimize crystallization conditions for this compound?

Crystallization success depends on solvent selection and supersaturation control:

- Solvent Screening : Use polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation.

- Temperature Gradients : Gradual cooling from reflux to room temperature minimizes defects.

- Seeding : Introduce microcrystals to induce homogeneous nucleation.

Mercury CSD aids in predicting packing motifs by analyzing similar structures in crystallographic databases .

Advanced Research Questions

Q. How can discrepancies in anisotropic displacement parameters during XRD refinement be resolved?

Anisotropic displacement outliers (e.g., elongated ellipsoids) often arise from disorder or thermal motion. Mitigation strategies include:

- Multi-Refinement Cycles : Use SHELXL with restraints for bond lengths/angles to stabilize problematic atoms .

- TWIN/BASF Commands : For twinned crystals, apply scale factors to partition overlapping reflections .

- Validation Tools : Mercury’s “Geometry Analysis” checks for outliers in bond distances and angles against CSD averages .

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., chains, rings). For example:

- The hydroxymethyl group may form O-H···O=C (ester) bonds, creating C(4) chains along the a-axis.

- Chlorine’s electronegativity can stabilize C-Cl···π interactions, affecting packing density.

Software like Mercury’s “Materials Module” identifies recurring motifs in similar structures, aiding in predictive crystal engineering .

Q. How should researchers address contradictions between experimental data and computational models (e.g., DFT-optimized structures)?

- Conformational Sampling : Compare XRD-derived torsion angles with DFT-generated minima. Discrepancies >5° suggest lattice forces overriding gas-phase preferences.

- Energy Frameworks : Use CrystalExplorer to quantify intermolecular interaction energies (e.g., van der Waals vs. hydrogen bonding) .

- Dynamical Corrections : Apply Hirshfeld Atom Refinement (HAR) to account for X-ray vs. neutron diffraction differences in hydrogen positions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.